molecular formula C9H7FN2 B3046198 7-Fluoroisoquinolin-1-amine CAS No. 1207448-26-7

7-Fluoroisoquinolin-1-amine

Cat. No. B3046198
CAS RN: 1207448-26-7
M. Wt: 162.16
InChI Key: YHVHLXHUVCPJBE-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7FN2. It has a molecular weight of 162.17 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 7-Fluoroisoquinolin-1-amine is 1S/C9H7FN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) . This indicates that the molecule consists of a nitrogen-containing heterocyclic ring (isoquinoline) with a fluorine atom at the 7th position and an amine group at the 1st position.


Physical And Chemical Properties Analysis

7-Fluoroisoquinolin-1-amine is a solid or liquid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Antidepressant-like Effects in Rodents

7-Fluoroisoquinolin-1-amine (FDPI) has been studied for its antidepressant-like effects in rodents. It reverses the reduction in self-care behavior induced by maternal separation stress in rats. This effect is achieved by modulating the glutamatergic/GABAergic systems, suggesting a potential application in the treatment of depressive symptoms linked to early-life stress (Pesarico et al., 2017). Additionally, FDPI's antidepressant-like effect in mice is mediated by serotonergic and dopaminergic systems, indicating its potential use in addressing depressive disorders (Pesarico et al., 2014).

Antibacterial Properties

Research on 8-nitrofluoroquinolone derivatives, including compounds related to 7-Fluoroisoquinolin-1-amine, has demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains. This suggests potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).

Anti-Amnesic and Neuroprotective Effects

FDPI's impact on cholinergic systems and Nrf2/HO-1 signaling contributes to its anti-amnesic action in mice. These findings suggest its utility in treating memory impairments and neurodegenerative disorders (Müller et al., 2020). Additionally, FDPI can alleviate depressive-like behavior and oxidative damage in the prefrontal cortex induced by acute stress, indicating its potential as a neuroprotective agent (Pesarico et al., 2015).

Synthesis and Fluorescent Sensor Applications

Research in the synthesis of isoquinoline derivatives, including those related to 7-Fluoroisoquinolin-1-amine, has led to the development of highly sensitive water-soluble fluorescent pH sensors. These findings open pathways for using these compounds in various scientific applications, including sensor technology and analytical chemistry (Jager et al., 2010).

Neuroimaging in Alzheimer's Disease

7-Fluoroisoquinolin-1-amine derivatives have been utilized in the synthesis of radiopharmaceuticals like [18 F]MK-6240 for PET imaging of neurofibrillary tangles in Alzheimer's disease patients. This highlights its potential application in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).

Mechanism of Action

While the specific mechanism of action for 7-Fluoroisoquinolin-1-amine is not available, a study on a related compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine, suggests that its antidepressant-like effect is mediated by serotonergic and dopaminergic systems .

Safety and Hazards

The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

7-fluoroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVHLXHUVCPJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310170
Record name 7-Fluoro-1-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroisoquinolin-1-amine

CAS RN

1207448-26-7
Record name 7-Fluoro-1-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207448-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoroisoquinolin-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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